Benzyl (2-oxoazetidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-oxoazetidin-1-yl)acetate is a chemical compound that belongs to the class of β-lactams β-lactams are known for their four-membered lactam ring, which is a cyclic amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxoazetidin-1-yl)acetate can be achieved through several methods. One common approach involves the aldol condensation of 3-substituted propionaldehydes with the lithium enolate of ethyl or this compound . The reaction conditions can be optimized to increase the proportion of the desired diastereoisomer by thermodynamically controlled equilibration with 1,5-diazabicyclo [4.3.0]non-5-ene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar aldol condensation reactions. The process may be further optimized for yield and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-oxoazetidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Catalytic reduction can yield amino derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for benzylic bromination.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Brominated products at the benzylic position.
Scientific Research Applications
Benzyl (2-oxoazetidin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various β-lactam antibiotics and other bioactive molecules.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2-oxoazetidin-1-yl)acetate involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
- Ethyl (2-oxoazetidin-1-yl)acetate
- Methyl (2-oxoazetidin-1-yl)acetate
- Benzyl (2-oxoazetidin-1-yl)propionate
Comparison: Benzyl (2-oxoazetidin-1-yl)acetate is unique due to its specific benzyl ester group, which can influence its reactivity and biological activity. Compared to its ethyl and methyl counterparts, the benzyl derivative may exhibit different pharmacokinetic properties and binding affinities to molecular targets .
Properties
CAS No. |
114342-03-9 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
benzyl 2-(2-oxoazetidin-1-yl)acetate |
InChI |
InChI=1S/C12H13NO3/c14-11-6-7-13(11)8-12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
GLBORJLXZSTHCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)CC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.